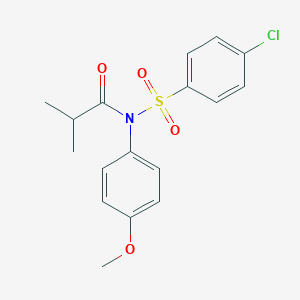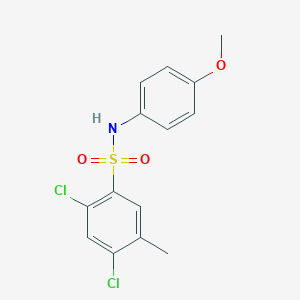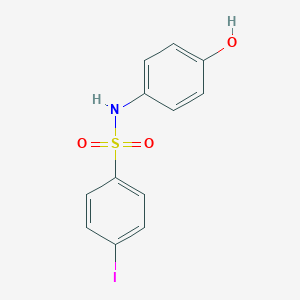
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as CNI-1493, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-inflammatory and immunomodulatory properties.
作用机制
The mechanism of action of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of T cells and the production of nitric oxide, which contributes to its immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be variable depending on the cell type and experimental conditions, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the potential use of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, the study of this compound has the potential to lead to the development of new therapies for a range of diseases.
合成方法
The synthesis of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with isobutyric acid to form 4-chlorobenzenesulfonate isobutyl ester. This intermediate is then reacted with 4-methoxyaniline to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and the current method is considered to be highly efficient.
科学研究应用
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.
属性
分子式 |
C17H18ClNO4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(2)17(20)19(14-6-8-15(23-3)9-7-14)24(21,22)16-10-4-13(18)5-11-16/h4-12H,1-3H3 |
InChI 键 |
MMFJFIFSEIPBKQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
